molecular formula C9H7Cl3F2 B6312345 3,5-Dichloro-4-(2-chloro-2,2-difluoroethyl)toluene CAS No. 1357623-99-4

3,5-Dichloro-4-(2-chloro-2,2-difluoroethyl)toluene

Cat. No.: B6312345
CAS No.: 1357623-99-4
M. Wt: 259.5 g/mol
InChI Key: OVOCUAXDQNFPAP-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(2-chloro-2,2-difluoroethyl)toluene is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of multiple halogen atoms, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(2-chloro-2,2-difluoroethyl)toluene typically involves the reaction of 3,5-dichlorotoluene with 2-chloro-2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(2-chloro-2,2-difluoroethyl)toluene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The methyl group in the compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized products like carboxylic acids, and reduced forms of the compound.

Scientific Research Applications

3,5-Dichloro-4-(2-chloro-2,2-difluoroethyl)toluene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(2-chloro-2,2-difluoroethyl)toluene involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can form strong interactions with biological molecules, influencing their function and activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-fluorotoluene
  • 3,5-Dichloro-4-bromotoluene
  • 3,5-Dichloro-4-iodotoluene

Uniqueness

3,5-Dichloro-4-(2-chloro-2,2-difluoroethyl)toluene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in various research and industrial applications.

Properties

IUPAC Name

1,3-dichloro-2-(2-chloro-2,2-difluoroethyl)-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3F2/c1-5-2-7(10)6(8(11)3-5)4-9(12,13)14/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOCUAXDQNFPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)CC(F)(F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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